8-Bromo-9-(2-hydroxypropyl)-9H-adenine
Description
Properties
Molecular Formula |
C8H10BrN5O |
|---|---|
Molecular Weight |
272.10 g/mol |
IUPAC Name |
1-(6-amino-8-bromopurin-9-yl)propan-2-ol |
InChI |
InChI=1S/C8H10BrN5O/c1-4(15)2-14-7-5(13-8(14)9)6(10)11-3-12-7/h3-4,15H,2H2,1H3,(H2,10,11,12) |
InChI Key |
MMKXSEBGGSBLDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=NC=NC(=C2N=C1Br)N)O |
Origin of Product |
United States |
Preparation Methods
Alkylation of 8-Bromoadenine with Bromoacetone
The hydroxypropyl group is introduced via alkylation using bromoacetone, as demonstrated in the synthesis of related adenine derivatives. In this step, 8-bromoadenine reacts with bromoacetone in the presence of a base such as potassium carbonate (K₂CO₃) in DMF:
-
Solvent : DMF (dry, <20 ppm H₂O).
-
Base : K₂CO₃ (3 equiv).
-
Temperature : 0°C (ice bath) to suppress side reactions.
-
Yield : Up to 96% (observed in analogous reactions).
Reduction of Acetonyl to Hydroxypropyl
The ketone group in the acetonyl side chain is reduced to a hydroxyl group using asymmetric hydrogenation. For example, the Chinese patent CN104710424B describes the use of a chiral catalyst (e.g., Ru-BINAP) to achieve enantioselective reduction:
-
Catalyst Loading : 0.5–1 mol%.
-
Pressure : 50–100 bar H₂.
-
Enantiomeric Excess (ee) : >99% (reported for similar substrates).
Alternative Industrial Production Methods
Continuous Flow Synthesis
Industrial-scale production adopts continuous flow reactors to enhance efficiency. For instance, the alkylation and reduction steps are performed in tandem within a single reactor system, minimizing intermediate isolation and reducing processing time.
Advantages :
-
Throughput : 10–100 kg/day capacity.
-
Purity : >98% by HPLC.
Solvent Recycling
DMF is recovered via distillation and reused, aligning with green chemistry principles.
Comparative Analysis of Synthetic Routes
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reaction Time | 48–72 hours | 8–12 hours |
| Yield | 70–76% | 85–90% |
| Enantiomeric Excess | >99% | >99% |
| Cost Efficiency | Moderate | High |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
8-Bromo-9-(2-hydroxypropyl)-9H-adenine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The hydroxypropyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield adenine and other by-products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an amino derivative, while oxidation of the hydroxypropyl group forms an aldehyde or carboxylic acid.
Scientific Research Applications
8-Bromo-9-(2-hydroxypropyl)-9H-adenine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in studies of nucleic acid interactions and as a probe for investigating the mechanisms of DNA replication and repair.
Medicine: Investigated for its potential antiviral and anticancer properties. It is used in the development of new therapeutic agents targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 8-Bromo-9-(2-hydroxypropyl)-9H-adenine involves its interaction with nucleic acids and proteins. The bromine atom and hydroxypropyl group enhance its binding affinity to specific molecular targets, such as DNA polymerases and kinases. This interaction can inhibit the activity of these enzymes, leading to the disruption of DNA replication and cell division. The compound’s effects on molecular pathways are still under investigation, but it is believed to interfere with key signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Structural Analogues of 8-Bromo-9-substituted Adenines
Several 8-bromo-9-substituted adenines have been reported, differing in the substituent at position 8. Key examples include:
Key Observations :
- Hydrophilicity : The 2-hydroxypropyl group in the target compound provides superior water solubility compared to purely alkyl (e.g., ethyl, butyl) or cycloalkyl (e.g., cyclohexyl) substituents. This property is critical for bioavailability and drug delivery .
- Steric Effects : Bulky groups like cyclohexyl may hinder binding to flat receptor pockets, whereas 2-hydroxypropyl balances moderate bulk with flexibility.
Comparison with Hydroxypropyl-Substituted Xanthines
Proxyphylline (7-(2-hydroxypropyl)theophylline), a xanthine derivative, shares the 2-hydroxypropyl motif but differs in its core structure (xanthine vs. adenine).
Key Differences :
- Receptor Specificity: Adenine derivatives often target adenosine receptors (e.g., A2a), while xanthines like proxyphylline inhibit phosphodiesterases or act as adenosine receptor antagonists .
- Bromine Effect : The bromine at position 8 in the adenine derivative may enhance binding specificity compared to unmodified xanthines.
Comparison with Carcinogenic Nitrosamines
While structurally distinct, N-bis(2-hydroxypropyl)nitrosamine (DHPN) shares the 2-hydroxypropyl group and is a known carcinogen in rodents. This highlights the importance of structural context:
- Toxicological Profile: DHPN induces thyroid and kidney tumors via nitrosamine-specific mechanisms, whereas 8-Bromo-9-(2-hydroxypropyl)-9H-adenine lacks the reactive nitrosamine moiety, suggesting lower carcinogenic risk .
Research Findings and Inferred Properties
- Solubility : The 2-hydroxypropyl group likely improves solubility over alkylated analogs (e.g., 9-butyl or 9-ethyl), as seen in proxyphylline’s clinical use as a water-soluble bronchodilator .
- Synthetic Feasibility : Analogous 9-substituted adenines are synthesized via nucleophilic substitution or alkylation, with purity confirmed by mass spectrometry and IR .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 8-Bromo-9-(2-hydroxypropyl)-9H-adenine, and how can intermediates be characterized?
- Methodology : Multi-step synthesis often involves nucleophilic substitution and protecting group strategies. For example, bromination at the 8-position of adenine derivatives can be achieved using -bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled heating (60–80°C). The 2-hydroxypropyl group is introduced via alkylation reactions using 2-bromo-1-propanol or its derivatives, with base catalysts like KCO. Key intermediates (e.g., THP-protected purines) should be purified via column chromatography and characterized using , , and high-resolution mass spectrometry (HRMS) .
Q. How should researchers safely handle 8-Bromo-9-(2-hydroxypropyl)-9H-adenine in the laboratory?
- Methodology : Use nitrile or neoprene gloves compliant with EN 374 standards, and follow strict glove-removal protocols to avoid skin contact. Work in a fume hood for volatile reactions. Toxicity data for structurally similar compounds (e.g., 2-hydroxypropyl carbamate) suggest low acute toxicity, but chronic exposure risks necessitate adherence to institutional safety guidelines. Always consult safety data sheets (SDS) for disposal protocols and emergency procedures .
Q. What spectroscopic techniques are optimal for structural confirmation of this compound?
- Methodology :
- NMR : identifies proton environments (e.g., downfield shifts for Br-substituted purines at ~8.3–8.5 ppm). confirms the 2-hydroxypropyl chain (e.g., C-OH resonance at ~70 ppm).
- IR : Hydroxyl stretches (~3200–3600 cm) and C-Br vibrations (~550–650 cm).
- MS : HRMS (ESI or EI) validates molecular weight and isotopic patterns for bromine .
Advanced Research Questions
Q. How does the 2-hydroxypropyl substituent influence the photostability of 8-Bromo-9H-adenine derivatives under UV exposure?
- Methodology : Computational studies using time-dependent density functional theory (TDDFT) reveal that ultrafast electron relaxation pathways in 9H-adenine derivatives dissipate UV energy. The 2-hydroxypropyl group may alter excited-state dynamics by introducing hydrogen-bonding interactions. Compare experimental UV-vis spectra with simulated electronic transitions (e.g., using Gaussian or ORCA software) to quantify photodegradation rates .
Q. What experimental designs are suitable for studying the TLR7-selective signaling activity of 8-Bromo-9-(2-hydroxypropyl)-9H-adenine?
- Methodology :
- In vitro assays : Use HEK293 cells transfected with human TLR7 and NF-κB luciferase reporters. Measure dose-dependent luciferase activity (EC) and compare with control agonists (e.g., imidazoquinolines).
- SAR analysis : Synthesize analogs with varied alkyl chain lengths or bromine positions to identify critical structural motifs. Validate selectivity via TLR8/TLR9 inhibition assays .
Q. How can researchers resolve contradictions in reported bioactivity data for brominated adenine derivatives?
- Methodology :
- Batch reproducibility : Ensure synthetic consistency via HPLC purity checks (>95%) and elemental analysis.
- Biological replicates : Use ≥3 independent experiments with statistical rigor (e.g., ANOVA with post-hoc tests).
- Meta-analysis : Cross-reference data with structurally validated compounds in public databases (e.g., PubChem, ChEMBL) to identify confounding factors (e.g., solvent effects, assay protocols) .
Q. What analytical methods are recommended for detecting trace impurities or degradation products in 8-Bromo-9-(2-hydroxypropyl)-9H-adenine?
- Methodology :
- GC-TEA/GC-MS : Detect nitrosoamine impurities (e.g., N-nitroso derivatives) using tert-butyldimethylsilyl (t-BDMS) ether derivatization. Monitor selective ions (e.g., m/z 333.2030 for ND2HPA) with high-resolution mass spectrometers.
- HPLC-DAD : Use reverse-phase C18 columns (e.g., Agilent ZORBAX) with UV detection at 254 nm for purity assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
